molecular formula C15H16N2O3 B10801012 3-[(6-acetyl-2-naphthalenyl)amino]Alanine

3-[(6-acetyl-2-naphthalenyl)amino]Alanine

Cat. No.: B10801012
M. Wt: 272.30 g/mol
InChI Key: XKZCXMNMUMGDJG-UHFFFAOYSA-N
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Description

3-[(6-Acetyl-2-naphthalenyl)amino]Alanine is a synthetic amino acid derivative known for its unique structural properties and applications in scientific research. This compound is particularly notable for its use as a fluorescent unnatural amino acid, which allows for the visualization and study of proteins in various biological contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as:

    Automated Peptide Synthesis: Utilizing automated peptide synthesizers to streamline the coupling process.

    Optimization of Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, including controlled temperature and solvent systems.

    Large-Scale Purification: Using industrial-scale chromatography systems for efficient purification.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Acetyl-2-naphthalenyl)amino]Alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(6-Acetyl-2-naphthalenyl)amino]Alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(6-acetyl-2-naphthalenyl)amino]Alanine exerts its effects is primarily through its incorporation into proteins. This incorporation allows researchers to visualize and track proteins within cells using fluorescence. The compound interacts with specific molecular targets and pathways, enabling detailed studies of protein dynamics and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its optimal balance of structural stability and fluorescence properties, making it a valuable tool in protein research .

Properties

IUPAC Name

3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZCXMNMUMGDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.